molecular formula C7H8N6O B13176440 4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13176440
M. Wt: 192.18 g/mol
InChI Key: VLVBJSSOZOLNCE-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a pyrazole ring fused with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methylpyrazole with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6-(1-methyl-1H-pyrazol-4-YL)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its fused pyrazole-triazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

4-amino-6-(1-methylpyrazol-4-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C7H8N6O/c1-13-3-4(2-9-13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14)

InChI Key

VLVBJSSOZOLNCE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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